7-Iodoquinazolin-4(3h)-one
Overview
Description
7-Iodoquinazolin-4(3h)-one, also known as 7-Iodoquinazolin-4-amine, is a chemical compound with the molecular formula C8H6IN3 . It has a molecular weight of 271.06 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The 7th position of the quinazoline core is substituted with an iodine atom .Scientific Research Applications
Antimicrobial and Antifungal Activity
7-Iodoquinazolin-4(3h)-one derivatives have been studied for their antimicrobial properties. A novel group of these derivatives showed promising antimicrobial activities against various pathogenic bacteria and fungi, indicating potential for use in treating infectious diseases (El-Hashash et al., 2015; Alafeefy et al., 2008; Keche & Kamble, 2014).
Anticancer Activity
Studies have also highlighted the potential of this compound derivatives in cancer treatment. Various synthesized derivatives showed notable cytotoxic activities against different human cancer cell lines, suggesting their potential as anticancer agents (Pérez-Fehrmann et al., 2022; Paumo et al., 2016; Cui et al., 2017).
Photophysical and Electrochemical Studies
These compounds have also been studied for their photophysical and electrochemical properties. Research in this area focuses on understanding the optical and electrochemical behavior of these derivatives, which can lead to applications in materials science and nanotechnology (Kamble et al., 2017).
Synthesis and Chemical Reactions
Research has also focused on the synthesis and reactions involving this compound derivatives. This includes studies on regioselectivity and specific synthetic methods for creating these compounds, contributing to the field of organic chemistry (El-Hashash et al., 2016; Barlaam et al., 2012; Zeng & Alper, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-iodo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRWRLAHJWOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619233 | |
Record name | 7-Iodoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-77-1 | |
Record name | 7-Iodoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.